![molecular formula C16H17N3OS B5889919 3,4-dimethyl-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B5889919.png)
3,4-dimethyl-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with dimethyl groups and a pyridinylcarbamothioyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide typically involves the reaction of 3,4-dimethylbenzoyl chloride with 3-methyl-2-aminopyridine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently treated with thiocarbamoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyridines.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential therapeutic agent for treating bacterial infections and other diseases.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to bacterial enzymes, inhibiting their activity and leading to the disruption of essential cellular processes. This results in the inhibition of bacterial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide: Similar structure but with a different substitution pattern on the benzamide core.
3-benzoyl-1-(4-methylpyridin-2-yl)thiourea: Contains a thiourea moiety instead of a carbamothioyl group.
N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide: Similar structure but with a different substitution pattern on the pyridinyl moiety.
Uniqueness
3,4-dimethyl-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its antibacterial activity make it a valuable compound for various applications.
Properties
IUPAC Name |
3,4-dimethyl-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-10-6-7-13(9-12(10)3)15(20)19-16(21)18-14-11(2)5-4-8-17-14/h4-9H,1-3H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNERVVSEYSRMOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetamide](/img/structure/B5889848.png)
![1-[3,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5889855.png)
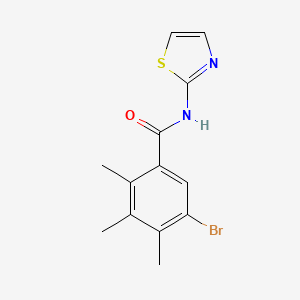
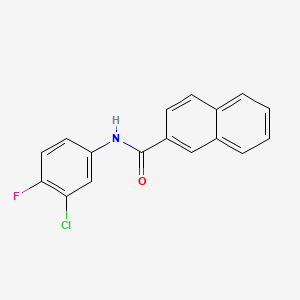
![4-[2-(2-methylphenoxy)ethyl]morpholine](/img/structure/B5889879.png)
![2-ETHYL-N-({3-[(2-ETHYLBUTANAMIDO)METHYL]PHENYL}METHYL)BUTANAMIDE](/img/structure/B5889883.png)
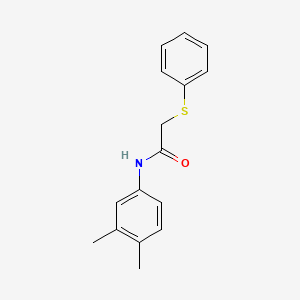
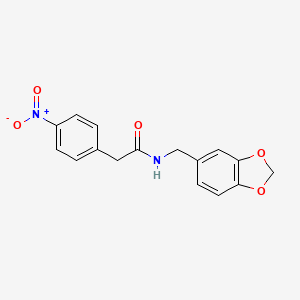
![Methyl 4-[(5,5-dimethyl-2-sulfanylidene-1,3,2lambda5-dioxaphosphinan-2-yl)oxy]benzoate](/img/structure/B5889918.png)
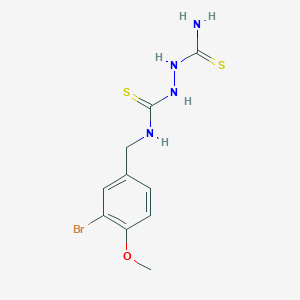
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5889932.png)
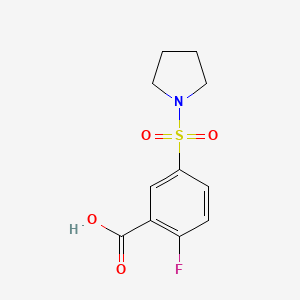
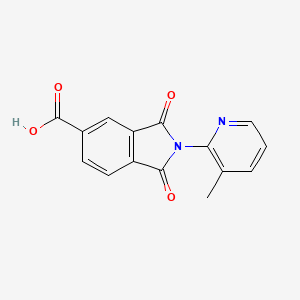
![N-[2-(dimethylamino)ethyl]-2,4-dimethylbenzamide](/img/structure/B5889949.png)
